4-Chloro-7-methoxy-1H-indole-3-carbaldehyde
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Overview
Description
4-Chloro-7-methoxy-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent like DMF and POCl3 to introduce the formyl group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial to achieving efficient production. Techniques such as continuous flow synthesis could be employed to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 4-Chloro-7-methoxy-1H-indole-3-carboxylic acid.
Reduction: 4-Chloro-7-methoxy-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-7-methoxy-1H-indole-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, indole derivatives are known to interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . Additionally, the chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Lacks the chloro and methoxy substituents, making it less reactive in certain chemical reactions.
4-Chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the methoxy group, which can affect its chemical properties and biological activities.
7-Methoxy-1H-indole-3-carbaldehyde: Lacks the chloro group, which can influence its reactivity and applications.
Uniqueness: These substituents can significantly influence the compound’s chemical behavior and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H8ClNO2 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-7-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-3-2-7(11)9-6(5-13)4-12-10(8)9/h2-5,12H,1H3 |
InChI Key |
CPENZQPDHMMFEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C(=CN2)C=O |
Origin of Product |
United States |
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